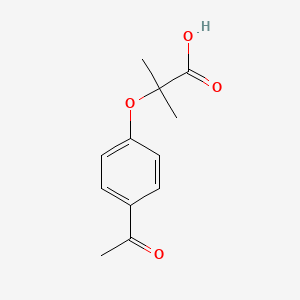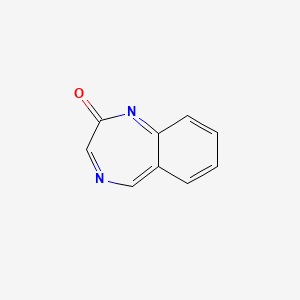![molecular formula C14H17ClN2O2S B3143340 N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride CAS No. 522602-11-5](/img/structure/B3143340.png)
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride
Descripción general
Descripción
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride is a chemical compound known for its significant role as a serine protease inhibitor. This compound is water-soluble and is often used in biochemical research due to its ability to inhibit a wide range of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with hydrochloric acid. The process begins with the preparation of 4-(2-aminoethyl)benzenesulfonamide, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced amine derivatives, and substituted sulfonamide compounds .
Aplicaciones Científicas De Investigación
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride has a broad range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as a serine protease inhibitor, widely used in studies involving enzyme inhibition and protein purification.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and biochemical research products
Mecanismo De Acción
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases, forming a stable sulfonyl enzyme derivative. This modification inhibits the protease activity, preventing the breakdown of proteins. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another serine protease inhibitor with similar specificity but less stability at low pH.
Diisopropyl fluorophosphate (DFP): A fluorophosphonate compound with similar inhibitory properties but higher toxicity.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A closely related compound with similar inhibitory effects but different solubility and stability properties
Uniqueness
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride is unique due to its high water solubility, low toxicity, and stability at low pH levels. These properties make it a preferred choice over other similar compounds for various biochemical and industrial applications .
Propiedades
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14;/h1-9,16H,10-11,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLTUFGCBOTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3143273.png)









![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)


